molecular formula C23H26ClN5O2S B11384078 6-(3-chloro-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(3-chloro-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11384078
M. Wt: 472.0 g/mol
InChI Key: HNJWEJKMQHCLEW-UHFFFAOYSA-N
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Description

6-(3-CHLORO-4-METHOXYPHENYL)-N-(2,3-DIMETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole and thiadiazine ring system, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of 6-(3-CHLORO-4-METHOXYPHENYL)-N-(2,3-DIMETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the thiadiazine ring: This step involves the reaction of the triazole intermediate with sulfur-containing reagents under specific conditions.

    Functional group modifications: The final compound is obtained by introducing the chloro, methoxy, and propyl groups through various substitution reactions.

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

6-(3-CHLORO-4-METHOXYPHENYL)-N-(2,3-DIMETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-(3-CHLORO-4-METHOXYPHENYL)-N-(2,3-DIMETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties.

    Biological Studies: Researchers investigate the compound’s effects on various biological systems, including its interaction with enzymes, receptors, and cellular pathways.

    Chemical Synthesis:

Mechanism of Action

The mechanism of action of 6-(3-CHLORO-4-METHOXYPHENYL)-N-(2,3-DIMETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

6-(3-CHLORO-4-METHOXYPHENYL)-N-(2,3-DIMETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other triazolothiadiazine derivatives, such as:

    6-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE: This compound has a similar structure but lacks the chloro group, which may affect its biological activity and chemical reactivity.

    6-(3-CHLORO-4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE: This derivative has an ethyl group instead of a propyl group, which may influence its pharmacokinetic properties and potency.

The uniqueness of 6-(3-CHLORO-4-METHOXYPHENYL)-N-(2,3-DIMETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific combination of functional groups and ring systems, which contribute to its distinct biological and chemical properties.

Properties

Molecular Formula

C23H26ClN5O2S

Molecular Weight

472.0 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C23H26ClN5O2S/c1-5-7-19-26-27-23-29(19)28-20(15-10-11-18(31-4)16(24)12-15)21(32-23)22(30)25-17-9-6-8-13(2)14(17)3/h6,8-12,20-21,28H,5,7H2,1-4H3,(H,25,30)

InChI Key

HNJWEJKMQHCLEW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC(=C3C)C)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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